1-(4-methylpiperazin-1-yl)-3-(2-phenyl-1H-indol-1-yl)propan-1-one 1-(4-methylpiperazin-1-yl)-3-(2-phenyl-1H-indol-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9669025
InChI: InChI=1S/C22H25N3O/c1-23-13-15-24(16-14-23)22(26)11-12-25-20-10-6-5-9-19(20)17-21(25)18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3
SMILES: CN1CCN(CC1)C(=O)CCN2C3=CC=CC=C3C=C2C4=CC=CC=C4
Molecular Formula: C22H25N3O
Molecular Weight: 347.5 g/mol

1-(4-methylpiperazin-1-yl)-3-(2-phenyl-1H-indol-1-yl)propan-1-one

CAS No.:

Cat. No.: VC9669025

Molecular Formula: C22H25N3O

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

1-(4-methylpiperazin-1-yl)-3-(2-phenyl-1H-indol-1-yl)propan-1-one -

Specification

Molecular Formula C22H25N3O
Molecular Weight 347.5 g/mol
IUPAC Name 1-(4-methylpiperazin-1-yl)-3-(2-phenylindol-1-yl)propan-1-one
Standard InChI InChI=1S/C22H25N3O/c1-23-13-15-24(16-14-23)22(26)11-12-25-20-10-6-5-9-19(20)17-21(25)18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3
Standard InChI Key ZZVGFKHKPGDRLY-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(=O)CCN2C3=CC=CC=C3C=C2C4=CC=CC=C4
Canonical SMILES CN1CCN(CC1)C(=O)CCN2C3=CC=CC=C3C=C2C4=CC=CC=C4

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

1-(4-Methylpiperazin-1-yl)-3-(2-phenyl-1H-indol-1-yl)propan-1-one features a propan-1-one backbone connecting two distinct heterocyclic systems:

  • Indole moiety: A 2-phenyl-substituted indole ring, known for its role in modulating serotonin receptors and tyrosine kinases .

  • Piperazine derivative: A 4-methylpiperazine group, frequently employed in medicinal chemistry to enhance solubility and receptor-binding affinity .

The molecular formula is C₂₁H₂₃N₃O, with a molecular weight of 333.43 g/mol. The ketone linker between the indole and piperazine groups introduces conformational flexibility, potentially enabling interactions with diverse biological targets.

Spectroscopic Characterization

While experimental data for this specific compound are unavailable, analogous structures provide benchmarks for expected spectral properties:

  • ¹H NMR: Peaks corresponding to the indole aromatic protons (δ 6.5–8.0 ppm), methylpiperazine methyl group (δ 2.2–2.5 ppm), and ketone carbonyl (inactive in ¹H NMR) .

  • ESI-MS: A molecular ion peak at m/z 333.43 [M+H]⁺, with fragmentation patterns reflecting cleavage at the ketone bridge .

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of 1-(4-methylpiperazin-1-yl)-3-(2-phenyl-1H-indol-1-yl)propan-1-one can be extrapolated from methods used for structurally related ALK inhibitors and indole-piperazine hybrids . A representative pathway involves:

  • Indole Core Formation:

    • Fischer indole synthesis using phenylhydrazine and a substituted acetophenone derivative.

    • Introduction of the 2-phenyl group via Friedel-Crafts alkylation .

  • Piperazine Functionalization:

    • Nucleophilic substitution of 1-methylpiperazine with a propan-1-one-bearing electrophile.

    • Coupling under basic conditions (K₂CO₃/DMF, 80°C) to attach the indole moiety .

  • Final Assembly:

    • Reductive amination or Pd-catalyzed cross-coupling to link the indole and piperazine subunits.

    • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Table 1: Comparative Synthesis Parameters for Analogous Compounds

StepReagents/ConditionsYield (%)Citation
Indole alkylationAlCl₃, DCM, rt, 24h65
Piperazine couplingK₂CO₃, DMF, 80°C, 12h43
Ketone bridge formationMsOH, EtOH, reflux, 6h58

Industrial Scalability Challenges

Key challenges in large-scale production include:

  • Low yields in piperazine coupling steps due to steric hindrance from the 2-phenyl group.

  • Purification complexity arising from polar byproducts.
    Optimization strategies involve microwave-assisted synthesis to reduce reaction times and immobilized catalysts for easier separation .

Biological Activity and Mechanism of Action

Hypothesized Pharmacological Targets

While direct activity data for this compound are lacking, structural analogs exhibit:

  • Kinase inhibition (e.g., ALK, EGFR) via competitive binding to ATP pockets .

  • Serotonin receptor modulation due to the indole scaffold’s resemblance to tryptamine .

Table 2: Predicted Biological Activity Based on Structural Analogues

TargetAssumed IC₅₀ (µM)MechanismCitation
ALK kinase10–50ATP-competitive inhibition
5-HT₂A receptor100–200Partial agonism
CYP3A4>300Weak inhibition

Structure-Activity Relationship (SAR) Trends

  • Piperazine substitution: 4-Methyl groups enhance metabolic stability compared to unsubstituted piperazines .

  • Indole positioning: 1-Substitution (vs. 3-substitution) improves kinase selectivity by orienting the phenyl group into hydrophobic pockets .

  • Ketone linker: Propan-1-one bridges balance flexibility and rigidity, optimizing target engagement .

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